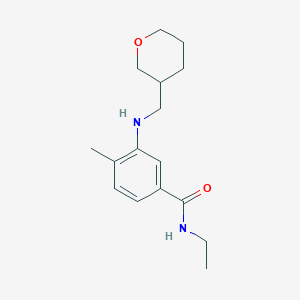![molecular formula C15H18N2O3 B7577127 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7577127.png)
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid, also known as IPA-3, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor that targets the Rho GTPase family of proteins, which are involved in cell signaling pathways and play a crucial role in various cellular processes.
作用机制
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid inhibits the activity of Rho GTPases by binding to a specific site on the proteins, preventing them from interacting with downstream effectors. This leads to a disruption of the signaling pathways that are involved in cell migration, invasion, and proliferation. The exact mechanism of action of this compound is still being studied, but it is believed to involve a conformational change in the Rho GTPase proteins that prevents them from interacting with their downstream effectors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell migration, invasion, and proliferation. In addition, this compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In non-cancer cells, this compound has been shown to have neuroprotective effects, and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid is that it is a small molecule inhibitor, which makes it easy to synthesize and modify for specific applications. However, one limitation of this compound is that it is not very selective for Rho GTPases, and may also inhibit the activity of other proteins. This can make it difficult to study the specific effects of this compound on Rho GTPase signaling pathways.
未来方向
There are several future directions for research on 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid. One area of interest is the development of more selective inhibitors of Rho GTPases, which would allow for a more precise study of the effects of these proteins on cellular processes. Another area of interest is the development of combination therapies that target multiple signaling pathways, which may be more effective in treating cancer and other diseases. Finally, there is also interest in studying the potential of this compound in combination with other drugs, such as chemotherapy agents, to enhance their efficacy and reduce side effects.
合成方法
The synthesis of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid involves several steps, starting with the reaction of 1H-indole-6-carboxylic acid with isobutylamine to form the corresponding amide. This amide is then reacted with 3-bromo-propionyl chloride to yield the desired product, this compound. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
科学研究应用
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has been studied extensively for its potential therapeutic applications, particularly in cancer research. It has been shown to inhibit the activity of Rho GTPases, which are involved in the regulation of cell migration, invasion, and proliferation. This makes this compound a promising candidate for the development of cancer therapeutics, as cancer cells often exhibit abnormal Rho GTPase activity. In addition, this compound has also been studied for its potential in treating other diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)17(8-6-14(18)19)15(20)12-4-3-11-5-7-16-13(11)9-12/h3-5,7,9-10,16H,6,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROWIEGWDNVOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)O)C(=O)C1=CC2=C(C=C1)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Methyl(oxan-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7577055.png)
![2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)
![(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid](/img/structure/B7577070.png)

![N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)



![3-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid](/img/structure/B7577128.png)



![2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577161.png)